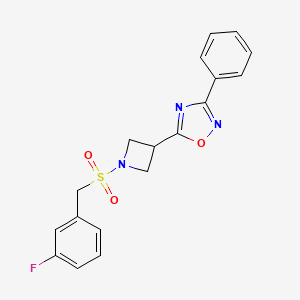

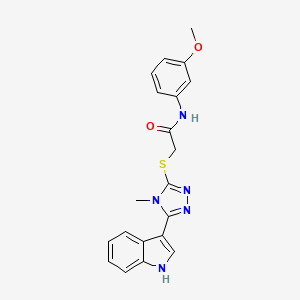

![molecular formula C7H10F3N B3014501 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane CAS No. 1934595-31-9](/img/structure/B3014501.png)

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry. Paper describes two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that serves as a versatile intermediate for further chemical modifications. Similarly, paper outlines a practical route to 2,6-diazaspiro[3.3]heptanes through reductive amination, which is suitable for both library and large-scale synthesis. Paper reports a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in Pd-catalyzed aryl amination reactions. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids is covered in paper , where the construction of the spirocyclic scaffold is achieved through ring closure of 1,3-bis-electrophiles. Paper presents an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting the benefits of isolating it as a sulfonate salt for enhanced stability and solubility. Paper details a cost-effective synthesis of a key intermediate for the antibiotic drug candidate TBI-223, emphasizing the creation of the azetidine ring through a hydroxide-facilitated alkylation. Paper describes a methodology for constructing 6,6-difluorospiro[3.3]heptane scaffolds, which are isosteres of gem-difluorocycloalkanes, and paper reports on the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a spirocyclic scaffold that incorporates both azetidine and cyclobutane rings. This unique structure is a key feature that allows for the exploration of chemical space complementary to piperidine ring systems, as mentioned in paper . The structural analysis of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer drug, is provided in paper , where Density Functional Theory is used to establish the most stable structures and analyze the vibrational spectra.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is explored through various reactions. Paper showcases the use of a 2,6-diazaspiro[3.3]heptane building block in arene amination reactions, yielding a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Paper discusses the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, demonstrating the stability of the spirocyclic fragment during these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their spirocyclic structure. Paper emphasizes the improved solubility and stability of 2-oxa-6-azaspiro[3.3]heptane when isolated as a sulfonate salt. The electronic properties and potential binding sites of the molecules are elucidated using molecular electrostatic potential surface maps, as detailed in paper . The difluorospiro[3.3]heptane derivatives described in paper are notable for their conformational restriction, which is an important consideration in drug design.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Synthesis of Related Amino Acids : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved, providing new amino acids for use in chemistry, biochemistry, and drug design. These amino acids are part of the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

Development of Angular Spirocyclic Azetidines : Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These are key building blocks for drug discovery, useful both in library synthesis and individual preparative scales (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Improved Synthesis of 2-Oxa-6-azaspiro[3.3]heptane : An enhanced synthesis method for 2-oxa-6-azaspiro[3.3]heptane has been developed. Its isolation as a sulfonic acid salt rather than an oxalate salt offers a more stable and soluble product, widening its application in various reactions (van der Haas et al., 2017).

Medicinal Chemistry and Drug Design

Cyclobutane Diamines as Building Blocks : Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, are considered promising sterically constrained diamine building blocks for drug discovery. Their conformational preferences have been evaluated, providing insights into their potential use in pharmaceuticals (Radchenko et al., 2010).

Manufacturing Route to MCHr1 Antagonist : Process development for an efficient manufacturing route of a MCHr1 antagonist has been presented. A key feature is the scalable manufacturing of the 6-oxa-2-azaspiro[3.3]heptane building block (Golden et al., 2016).

Chemical Reactions and Transformations

Intermolecular Crossed [2 + 2] Cycloaddition : An intermolecular crossed [2 + 2] photocycloaddition reaction involving arylidene oxetanes and azetidines has been described. This process allows access to polysubstituted 2-oxaspiro[3.3]heptane and 2-azaspiro[3.3]heptane motifs, important in medicinal chemistry (Murray et al., 2021).

Synthesis of Fluorinated Piperidine Analogues : A synthesis of fluorinated analogues of piperidine, based on a 2-azaspiro[3.3]heptane scaffold, has been reported. These analogues, with different fluorine substitution patterns, are candidates for drug design (Chernykh et al., 2016).

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N/c8-7(9,10)5-1-6(2-5)3-11-4-6/h5,11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNKWUOOTHTJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

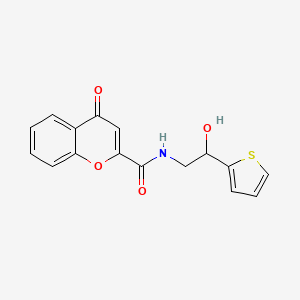

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)

![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)

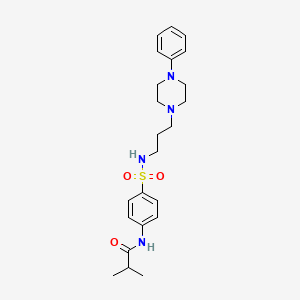

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)

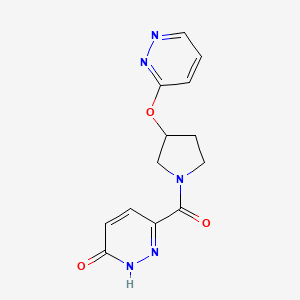

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)